molecular formula C18H21NO4 B11584218 [5-(2-Methoxy-phenoxymethyl)-furan-2-yl]-piperidin-1-yl-methanone

[5-(2-Methoxy-phenoxymethyl)-furan-2-yl]-piperidin-1-yl-methanone

Cat. No.: B11584218
M. Wt: 315.4 g/mol
InChI Key: JFMOEPXFVFQNNI-UHFFFAOYSA-N
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Description

1-{5-[(2-METHOXYPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERIDINE is an organic compound with the molecular formula C18H21NO4 and a molecular weight of 315.36364 g/mol . This compound is characterized by the presence of a furan ring, a piperidine ring, and a methoxyphenoxy group, making it a complex and intriguing molecule for various scientific applications.

Preparation Methods

The synthesis of 1-{5-[(2-METHOXYPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERIDINE involves multiple steps, typically starting with the preparation of the furan ring and the piperidine ring separately. These rings are then coupled through a series of reactions involving the methoxyphenoxy group. The specific synthetic routes and reaction conditions can vary, but they often involve the use of reagents such as boron reagents for Suzuki–Miyaura coupling . Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and controlled environments to ensure consistency and efficiency.

Chemical Reactions Analysis

1-{5-[(2-METHOXYPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERIDINE undergoes various types of chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used but can include various derivatives of the original compound with modified functional groups.

Scientific Research Applications

1-{5-[(2-METHOXYPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERIDINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anti-inflammatory properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-{5-[(2-METHOXYPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERIDINE involves its interaction with specific molecular targets and pathways. The furan ring and piperidine ring can interact with enzymes and receptors, potentially inhibiting or activating various biological processes. The methoxyphenoxy group can also contribute to the compound’s overall activity by enhancing its binding affinity and specificity for certain targets .

Comparison with Similar Compounds

1-{5-[(2-METHOXYPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERIDINE can be compared with other similar compounds, such as:

    Furan derivatives: These compounds share the furan ring structure and may have similar chemical and biological properties.

    Piperidine derivatives: These compounds share the piperidine ring structure and may have similar pharmacological effects.

    Methoxyphenoxy derivatives: These compounds share the methoxyphenoxy group and may have similar binding affinities and specificities.

The uniqueness of 1-{5-[(2-METHOXYPHENOXY)METHYL]FURAN-2-CARBONYL}PIPERIDINE lies in its combination of these three functional groups, which can result in unique chemical reactivity and biological activity .

Properties

Molecular Formula

C18H21NO4

Molecular Weight

315.4 g/mol

IUPAC Name

[5-[(2-methoxyphenoxy)methyl]furan-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C18H21NO4/c1-21-15-7-3-4-8-16(15)22-13-14-9-10-17(23-14)18(20)19-11-5-2-6-12-19/h3-4,7-10H,2,5-6,11-13H2,1H3

InChI Key

JFMOEPXFVFQNNI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1OCC2=CC=C(O2)C(=O)N3CCCCC3

solubility

>47.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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